molecular formula C52H50FeN2P2 B3253453 CID 16218463 CAS No. 223725-09-5

CID 16218463

Cat. No.: B3253453
CAS No.: 223725-09-5
M. Wt: 820.8 g/mol
InChI Key: HZATWRYPFZEGHM-FKMBXMNYSA-N
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Description

Compound “CID 16218463” is a chemical entity with the molecular formula C₁₀H₁₄N₂O₃S This compound is known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16218463” typically involves the condensation of 5-(2-fluorophenyl)-1H-pyrrole-3-methanol with 3-pyridyl sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, as well as using appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of compound “this compound” involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: Compound “CID 16218463” undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic or basic medium.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Compound “CID 16218463” has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structural properties make it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic uses.

    Medicine: It is being explored as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “CID 16218463” involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to the desired biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways. Researchers are studying its interactions with enzymes, receptors, and other biomolecules to understand its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: Compound “CID 16218463” is unique due to its specific structural features and the combination of functional groups it possesses. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

InChI

InChI=1S/2C26H25NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3-20,26H,1-2H3;/t2*26-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZATWRYPFZEGHM-FKMBXMNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H50FeN2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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